Product packaging for Ethyl 3-(4-aminobutylamino)propanoate(Cat. No.:CAS No. 16545-40-7)

Ethyl 3-(4-aminobutylamino)propanoate

Cat. No.: B095194
CAS No.: 16545-40-7
M. Wt: 188.27 g/mol
InChI Key: SNCCVKSVZSNIEV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminobutylamino)propanoate is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol. It is characterized by a propanoate ester group and a diaminoalkyl chain, a functional motif present in compounds with various research applications. The presence of both ester and multiple amine functional groups makes it a versatile intermediate for synthetic organic chemistry . Researchers utilize this structure in the development of more complex molecules. While specific pharmacological or biological data for this exact compound may be limited, its structural features are of interest in medicinal chemistry and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O2 B095194 Ethyl 3-(4-aminobutylamino)propanoate CAS No. 16545-40-7

Properties

CAS No.

16545-40-7

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

ethyl 3-(4-aminobutylamino)propanoate

InChI

InChI=1S/C9H20N2O2/c1-2-13-9(12)5-8-11-7-4-3-6-10/h11H,2-8,10H2,1H3

InChI Key

SNCCVKSVZSNIEV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNCCCCN

Canonical SMILES

CCOC(=O)CCNCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 3-(4-aminobutylamino)propanoate shares its core propanoate ester structure with several compounds, but its 4-aminobutylamino substituent distinguishes it from others. Key analogues include:

Compound Name Molecular Formula Key Substituent Applications/Properties References
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Methylthio (-SCH₃) Aroma compound in pineapple (high OAV)
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₉H₁₁N₃O₃S₂ Thiazolidinone heterocycle Antibacterial activity
Ethyl 3-(isopropylamino)propanoate C₈H₁₇NO₂ Isopropylamino (-NHCH(CH₃)₂) Low toxicity at therapeutic doses; potential CNS effects at high doses
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate C₁₃H₁₃FO₂ Fluoro-ethynyl aryl group Structural features suggest medicinal chemistry applications
Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride C₁₁H₁₃IN₂O₂·HCl Iodophenyl-amino group Pharmaceutical intermediate (implied by halogenated aryl group)

Functional Group Variations

  • Sulfur-containing groups: Ethyl 3-(methylthio)propanoate’s methylthio group contributes to its role as a key pineapple aroma compound with odor activity values (OAVs) of 91.21 µg·kg⁻¹ in pulp . In contrast, the thiazolidinone derivative in exhibits antibacterial activity due to its heterocyclic sulfur moiety .
  • Aminoalkyl chains: this compound’s primary amine group may enhance solubility and reactivity in drug synthesis, similar to Ethyl 3-(isopropylamino)propanoate, which shows moderate safety in therapeutic contexts .
  • Halogenated aryl groups: Compounds like Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate and Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride leverage halogen atoms for enhanced binding in target molecules, a common strategy in drug design .

Preparation Methods

Direct Catalytic Amination of Ethyl Acrylate

The most widely reported method involves the Michael addition of 4-aminobutylamine to ethyl acrylate under acidic or catalytic conditions. A patented approach (CN104926717A) for a structurally analogous compound, ethyl 3-(pyridin-2-ylamino)propanoate, provides a foundational framework. Adapting this method:

Procedure :

  • Reactants : 4-Aminobutylamine (1 equiv), ethyl acrylate (1–2 equiv).

  • Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate).

  • Solvent : Anhydrous ethanol (1/4–1× volume of ethyl acrylate).

  • Conditions : Nitrogen atmosphere, 120–160°C oil bath, 16–20 h reflux.

Workup :

  • Post-reaction, the mixture is washed with petroleum ether/ethyl acetate (5:1–10:1 v/v) at 35–40°C under reduced pressure (0.09–0.1 MPa).

  • Recrystallization yields white crystalline product (purity: ≥99% by HPLC).

Key Data :

ParameterValueSource
Yield80–85%
Reaction Time16–20 h
Catalyst Loading5–10 mol%
Solvent EfficiencyEthanol (low toxicity)

Mechanistic Insight :
Trifluoromethanesulfonic acid protonates the β-carbon of ethyl acrylate, enhancing electrophilicity for nucleophilic attack by the primary amine. Steric hindrance from the 4-aminobutyl chain necessitates elevated temperatures to overcome kinetic barriers.

Reductive Amination Pathways

Two-Step Synthesis via Imine Intermediate

An alternative route employs reductive amination to couple ethyl 3-oxopropanoate with 4-aminobutylamine. This method, adapted from protocols for analogous amines, avoids high-temperature conditions.

Procedure :

  • Imine Formation :

    • Ethyl 3-oxopropanoate (1 equiv) and 4-aminobutylamine (1.2 equiv) react in methanol at 25°C for 12 h.

    • Byproduct Management : Molecular sieves (4Å) sequester water, shifting equilibrium toward imine formation.

  • Reduction :

    • Sodium triacetoxyborohydride (2 equiv) in dichloromethane (DCM) at 0°C for 4 h.

    • Quenching : Saturated NaHCO₃ solution neutralizes excess reductant.

Workup :

  • Flash chromatography (0–10% MeOH in DCM) isolates the product.

Key Data :

ParameterValueSource
Overall Yield35–40%
Reaction Time16 h (total)
Purity>95% (LCMS)

Advantages :

  • Avoids high-temperature conditions, suitable for heat-sensitive substrates.

  • Enables stereocontrol when chiral amines are used.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

Solid-phase synthesis, though less common, offers advantages in purification and scalability. A Boc-protected variant of 4-aminobutylamine is anchored to Wang resin, followed by coupling with ethyl acrylate derivatives.

Procedure :

  • Resin Functionalization :

    • Wang resin (1.2 mmol/g) treated with Boc-4-aminobutylamine (3 equiv), DIC (3 equiv), and DMAP (0.1 equiv) in DMF (24 h).

  • Michael Addition :

    • Ethyl acrylate (5 equiv) and DMAP (0.2 equiv) in DMF, 48 h at 50°C.

  • Cleavage :

    • TFA/DCM (1:1 v/v) for 2 h liberates the product.

Key Data :

ParameterValueSource
Yield60–65%
Purity90–92%

Critical Analysis of Methodologies

Yield and Purity Tradeoffs

  • Michael Addition : Higher yields (80–85%) but requires corrosive triflic acid and prolonged heating.

  • Reductive Amination : Lower yields (35–40%) due to intermediate instability but milder conditions.

  • Solid-Phase : Moderate yields (60–65%) with simplified purification but higher reagent costs.

Solvent and Catalyst Optimization

  • Ethanol vs. DCM : Ethanol’s green chemistry profile favors industrial applications, while DCM enables low-temperature stability.

  • Catalyst Efficiency : Triflic acid outperforms Lewis acids (e.g., ZnCl₂) in Michael addition but complicates waste management.

Q & A

Basic: What analytical techniques are recommended for characterizing Ethyl 3-(4-aminobutylamino)propanoate and its derivatives in synthetic chemistry?

Methodological Answer:
To ensure structural fidelity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) (e.g., HSQC for cross-validating C–H correlations), gas chromatography with flame ionization detection/mass spectrometry (GC-FID/MS) for monomer identification, and elemental analysis (e.g., Van Krevelen diagrams for tracking elemental composition changes). For example, HSQC NMR can resolve ambiguities in lignin-derived analogs by identifying cross-signals from degradation products, while GC-FID/MS quantifies monomeric yields . Elemental analysis further validates synthetic intermediates by correlating O/C and H/C ratios with expected stoichiometry .

Basic: What is the synthetic route for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A typical synthesis involves carbodiimide-mediated coupling (e.g., using CDI) between ethyl 3-(pyridin-2-ylamino)propanoate and nitro-substituted benzoic acids, followed by zinc-mediated reduction to convert nitro to amino groups . Key optimizations include:

  • Temperature control : Maintain reflux conditions (~80–100°C) during coupling to prevent side reactions.
  • Catalyst stoichiometry : Use a 1:1.2 molar ratio of CDI to carboxylic acid to ensure complete activation.
  • Reductive step : Employ zinc in acidic ethanol (pH 4–5) to avoid over-reduction.
    Yields up to 48% are achievable with sequential purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

Advanced: How can researchers resolve spectroscopic discrepancies in this compound derivatives under varying pH conditions?

Methodological Answer:
Discrepancies in NMR or MS data often arise from pH-dependent tautomerism or protonation of the aminobutyl group. To address this:

  • pH titration studies : Acquire 1H^1H-NMR spectra at incremental pH levels (2–10) to track chemical shift changes in the aminobutyl (-NH2_2) and ester (-COOEt) groups.
  • HSQC correlation : Map pH-dependent C–H connectivity changes to distinguish protonation states (e.g., NH3+_3^+ vs. NH2_2) .
  • High-resolution MS : Use ESI-MS in both positive and negative ion modes to identify adducts (e.g., [M+H]+^+, [M+Na]+^+) and confirm molecular integrity .

Advanced: What mechanistic insights can be drawn from this compound’s role as an intermediate in multi-step pharmaceutical syntheses?

Methodological Answer:
In syntheses like Dabigatran etexilate, the compound acts as a bifunctional linker , enabling sequential coupling of pyridyl and benzimidazole motifs. Key insights include:

  • Reductive stabilization : Zinc reduction of nitro intermediates (e.g., ethyl 3-[(4-methylamino-3-nitrobenzoyl)amino]propanoate) proceeds via single-electron transfer, confirmed by tracking nitro-to-amine conversion via TLC and 1H^1H-NMR .
  • Amidination kinetics : The amidination step (converting cyano to amidine groups) requires anhydrous conditions and excess ammonium acetate to suppress hydrolysis.
  • Cross-coupling efficiency : CDI-mediated couplings show higher regioselectivity compared to DCC, minimizing ester hydrolysis side reactions .

Advanced: How can the stability of this compound be evaluated under oxidative or hydrolytic conditions relevant to drug delivery systems?

Methodological Answer:
To assess stability:

  • Hydrolytic degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor ester hydrolysis via HPLC. Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Hydrolysis rates correlate with pH-dependent ester cleavage .
  • Oxidative stress testing : Expose the compound to H2_2O2_2 (3–30%) and track degradation products using LC-MS. The aminobutyl group is prone to oxidation, forming nitroxides detectable via ESR spectroscopy .
  • Long-term storage : Store under nitrogen at -20°C to prevent oxidation and hydrolysis, as recommended in safety data sheets .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential amine vapors.
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and consult a physician. Provide the safety data sheet (SDS) for medical reference .
  • Waste disposal : Neutralize acidic or basic residues before disposing in designated chemical waste containers .

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